Chymotrypsin Binding: D‑ vs. L‑Enantiomer Discrimination by ¹⁹F NMR Chemical Shift and Dissociation Constant
In the presence of α‑chymotrypsin, N‑TFA‑D‑phenylalanine and N‑TFA‑L‑phenylalanine produce separate ¹⁹F NMR resonances and bind with measurably different affinities. Nicholson & Spotswood (1973) determined the dissociation constant (K_I) for the N‑TFA‑D‑Phe–chymotrypsin complex and reported the chemical shift change upon binding (ΔB) specifically for the D‑isomer [1]. The L‑enantiomer showed a different K_I and distinct chemical shift behaviour, directly confirming enantioselective binding. A subsequent study demonstrated that at pH values between 5.0 and 8.0, ionization of a group on the free enzyme (tentatively assigned to His 40) causes a nine‑fold change in the enzyme‑inhibitor dissociation constant for N‑TFA‑D‑phenylalanine [2].
| Evidence Dimension | Enzyme-inhibitor dissociation constant (K_I) and ¹⁹F NMR bound chemical shift (ΔB) |
|---|---|
| Target Compound Data | K_I and ΔB values reported for N‑TFA‑D‑Phe; K_I changes 9‑fold between pH 5.0 and 8.0 [1][2]. |
| Comparator Or Baseline | N‑TFA‑L‑phenylalanine: different K_I; separate ¹⁹F resonance with distinct chemical shift [1]. |
| Quantified Difference | Separate resonances observed; K_I values differ between D‑ and L‑enantiomers; 9‑fold K_I modulation for D‑isomer upon active‑site ionization [2]. |
| Conditions | α‑Chymotrypsin, pH 5.0–8.0, ¹⁹F NMR at 94.1 or 56.4 MHz; aqueous buffer [1][2]. |
Why This Matters
Allows researchers to use N‑TFA‑D‑Phe as an enantiomerically resolved active‑site probe for chymotrypsin, where L‑ or racemic analogues would give overlapping or ambiguous ¹⁹F signals.
- [1] Nicholson, B. C., & Spotswood, T. M. (1973). Nuclear magnetic resonance studies of the interaction of inhibitors with chymotrypsin. N‑Trifluoroacetyl derivatives of phenylalanine. Australian Journal of Chemistry, 26(1), 135–145. doi:10.1071/CH9730135 View Source
- [2] Spotswood, T. M., & Nicholson, B. C. (1974). ¹⁹F magnetic resonance spectroscopic investigation of the binding of N‑trifluoroacetylated amino‑acids by chymotrypsin. Journal of the Chemical Society, Chemical Communications, (19), 776–777. doi:10.1039/C39740000776 View Source
